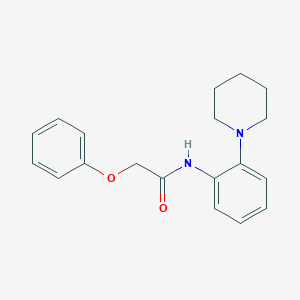![molecular formula C20H24N4O2 B244959 N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B244959.png)
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide, also known as EBT, is a chemical compound that has gained significant interest in scientific research due to its unique properties. EBT is a benzotriazole derivative that has been synthesized using various methods, and it has been found to have potential applications in different scientific fields.
作用机制
The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in photodynamic therapy involves the generation of singlet oxygen, which can cause oxidative damage to cancer cells. In fluorescence imaging, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide can selectively bind to metal ions and biomolecules, leading to changes in its fluorescence properties. In corrosion inhibition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide can adsorb onto the surface of mild steel, forming a protective layer that prevents the corrosion reaction.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have low toxicity in vitro and in vivo studies. In addition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have good stability and solubility in different solvents. These properties make N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide a promising candidate for various biomedical applications.
实验室实验的优点和局限性
The advantages of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in lab experiments include its high yield and purity, its low toxicity, and its good stability and solubility. However, the limitations of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the lack of extensive studies on its long-term effects.
未来方向
For the research on N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide include the development of new synthesis methods, investigation of its long-term effects, and exploration of its potential applications in other scientific fields.
合成方法
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been synthesized using various methods, including the reaction of 4-ethoxyaniline with methyl acetoacetate, followed by the reaction with sodium azide, and then the reaction with 2-bromo-1-methyl-2-oxoethylbenzene. Another method involves the reaction of 4-ethoxyaniline with methyl acetoacetate, followed by the reaction with sodium azide, and then the reaction with 2-bromo-1-methyl-2-nitrobenzene. These methods have been found to yield N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide with good yields and purity.
科学研究应用
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have potential applications in different scientific fields, including photodynamic therapy, fluorescence imaging, and as a corrosion inhibitor. In photodynamic therapy, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been used as a photosensitizer to generate singlet oxygen, which can selectively kill cancer cells. In fluorescence imaging, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been used as a fluorescent probe to detect metal ions and biomolecules. In corrosion inhibition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to be an effective inhibitor for the corrosion of mild steel in acidic environments.
属性
分子式 |
C20H24N4O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]pentanamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-6-7-20(25)21-17-13-19-18(12-14(17)3)22-24(23-19)15-8-10-16(11-9-15)26-5-2/h8-13H,4-7H2,1-3H3,(H,21,25) |
InChI 键 |
HKHZNHUVRUZCPQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OCC |
规范 SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)